Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate
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Overview
Description
Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate typically involves the esterification of 3-hydroxy-1,3-diphenylpropyl alcohol with diethyl malonate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized and the product is extracted using an organic solvent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the hydroxyl and phenyl groups.
Ethyl acetoacetate: Contains a keto group instead of a hydroxyl group.
Methyl 3-hydroxy-3-phenylpropanoate: Similar but with a different ester group.
Uniqueness
Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
850010-51-4 |
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Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
diethyl 2-(3-hydroxy-1,3-diphenylpropyl)propanedioate |
InChI |
InChI=1S/C22H26O5/c1-3-26-21(24)20(22(25)27-4-2)18(16-11-7-5-8-12-16)15-19(23)17-13-9-6-10-14-17/h5-14,18-20,23H,3-4,15H2,1-2H3 |
InChI Key |
GZCCCADADMNAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC(C1=CC=CC=C1)O)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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